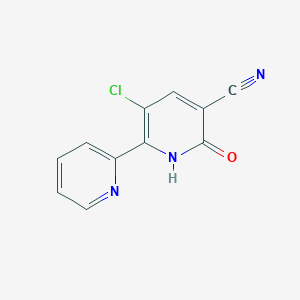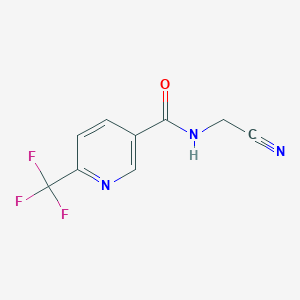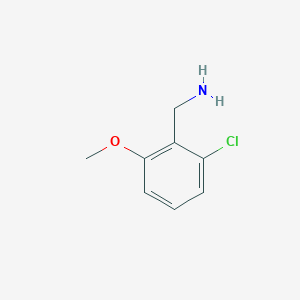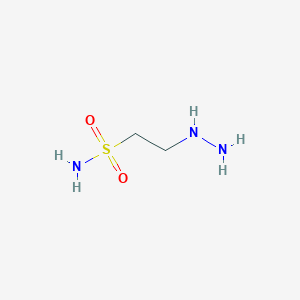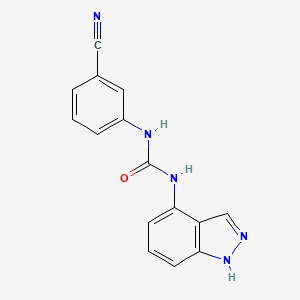
N-(3-cyanophenyl)-N'-(1H-indazol-4-yl)urea
Descripción general
Descripción
N-(3-cyanophenyl)-N'-(1H-indazol-4-yl)urea, also known as CP-IND-U, is a synthetic compound with a wide range of potential applications in scientific research. CP-IND-U has been used for a variety of purposes, including its potential to inhibit the growth of cancer cells, its ability to modulate the activity of certain enzymes, and its potential to act as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Anticancer Properties
N-substituted 3-amino-1H-indazoles, including derivatives with a phenylurea moiety, demonstrate notable inhibitory activity against cancer cell growth. For instance, 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylthiourea derivatives exhibit pronounced cancer cell growth inhibitory effects and cytostatic activity against various cancer cell lines, highlighting their potential as scaffolds for novel anticancer agents (Kornicka et al., 2017).
Cytokinin-like Activity in Plant Morphogenesis
Urea derivatives, including specific N-phenyl-N'-(1H-indazol-4-yl)ureas, are known to exhibit cytokinin-like activity, which is crucial in plant morphogenesis. They are involved in cell division and differentiation in plants, and some derivatives specifically enhance adventitious root formation (Ricci & Bertoletti, 2009).
TRPV1 Antagonism
1-indazol-3-(1-phenylpyrazol-5-yl)methyl ureas have been investigated as hTRPV1 antagonists, demonstrating potent antagonism in both in vitro and in vivo studies. This suggests their potential application in treating nociceptive pain (Kang et al., 2020).
Antiproliferative Activity against Cancer
A series of N-aryl-N'-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas have been synthesized and exhibit potent antiproliferative activity on various glioma cell types. These compounds, including R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, act as histone deacetylase class III inhibitors and show promise as anticancer agents (Schnekenburger et al., 2017).
Enzyme Inhibition and Anticancer Investigations
Urea derivatives have been explored for their potential enzyme inhibition properties and anticancer activity. Compounds such as N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea have shown notable in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
FGFR Tyrosine Kinase Inhibition
N-aryl-N'-pyrimidin-4-yl ureas, like NVP-BGJ398, have been optimized to inhibit fibroblast growth factor receptor tyrosine kinases. This shows potential therapeutic use in treating cancers with overexpressed FGFR3 (Guagnano et al., 2011).
Propiedades
IUPAC Name |
1-(3-cyanophenyl)-3-(1H-indazol-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O/c16-8-10-3-1-4-11(7-10)18-15(21)19-13-5-2-6-14-12(13)9-17-20-14/h1-7,9H,(H,17,20)(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKLEMVXTXCCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=CC3=C2C=NN3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanophenyl)-N'-(1H-indazol-4-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



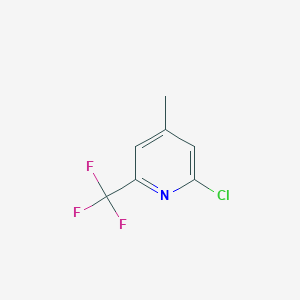
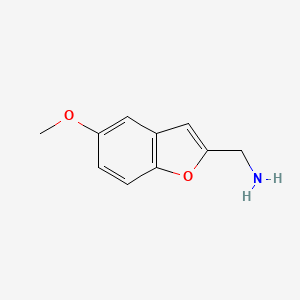
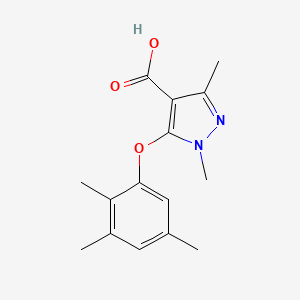
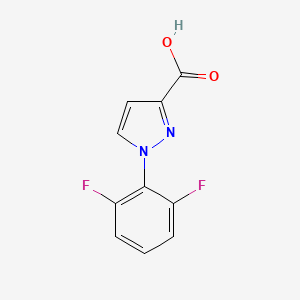
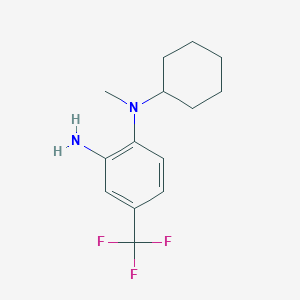
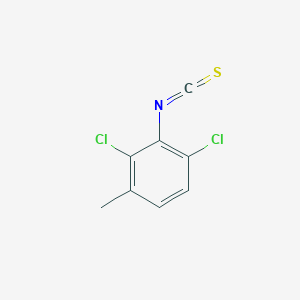
![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)

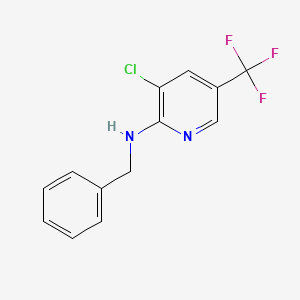
![4-[(4-Chlorophenyl)amino]benzonitrile](/img/structure/B1415038.png)
